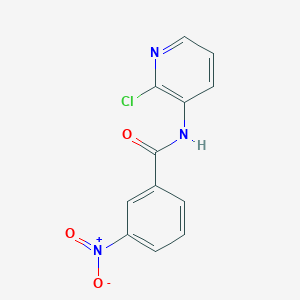
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine
Übersicht
Beschreibung
The compound “4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis information for “4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine” was not found, there are related compounds such as redox-active triphenylamine-based materials with methoxy protecting groups . These were synthesized and their electrochemical, photoluminescence (PL), and electrochromic (EC) behaviors were investigated .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine and its derivatives have been extensively researched in synthetic chemistry. A study by Jadhav et al. (2022) details the synthesis of various pyrimidine derivatives, including the transformation of a synthesized chalcone into 6-(4-methoxyphenyl)-4- phenyl-1,6-dihydropyrimidin-2-amine, followed by further reactions to yield novel pyrimido[1,2-a] pyrimidines (Jadhav, Jadhav, Kale, & Sirsat, 2022).
Structural Analysis
The structural properties of related compounds have been analyzed in various studies. Li et al. (2006) investigated the crystal structure of a closely related compound, 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]-pyrimidine, highlighting its planar structure and potential as an active site for biological interactions (Li, Ming, Guo, Wei-Si, Wen, Li-rong, & Qu, 2006).
Potential Anticancer Properties
A recent study by El-Dydamony et al. (2022) focused on a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives. These compounds showed promising cytotoxic activity against certain cancer cell lines, indicating potential applications in cancer treatment (El-Dydamony et al., 2022).
Synthesis of Heterocycles
The compound has been used in the synthesis of various heterocycles. Mahata et al. (2003) described the use of a related compound, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one, as a synthon for the synthesis of five and six-membered heterocycles, demonstrating the versatility of these compounds in organic synthesis (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Corrosion Inhibition
In the field of materials science, a study by Onyeachu et al. (2019) explored the use of a pyrimidine-based compound as a corrosion inhibitor for steel in brine solutions, highlighting its potential application in industrial settings (Onyeachu, Quraishi, Obot, & Haque, 2019).
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-10-5-3-9(4-6-10)11-7-8-13-12(14-11)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEYAIQJLUJSMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384867 | |
| Record name | 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine | |
CAS RN |
148990-17-4 | |
| Record name | 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these compounds interact with their target and what are the downstream effects?
A1: Research indicates that certain derivatives within this series, specifically compound 7f (bearing three methoxy groups), exhibit promising anticancer activity, particularly against leukemia K562 cells. [] This activity stems from the compound's ability to inhibit the PI3K/AKT signaling pathway, a key regulator of cell growth and survival often dysregulated in cancer. []
- Cell cycle arrest at the S-phase: Preventing DNA replication and halting tumor cell proliferation. []
- Caspase-3 dependent apoptosis induction: Triggering programmed cell death in the targeted cancer cells. []
- Modulation of key protein expression: Impacting the expression levels of PI3K, phosphorylated PI3K (p-PI3K), AKT, phosphorylated AKT (p-AKT), Cyclin D1, and NFΚβ, all crucial players in cancer cell survival and proliferation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






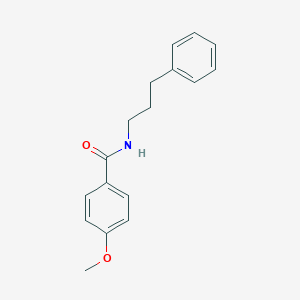
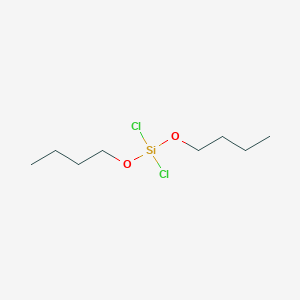

![(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B174631.png)
![(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B174634.png)
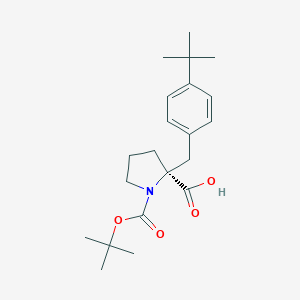
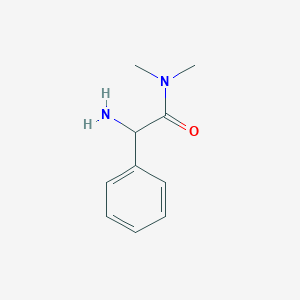
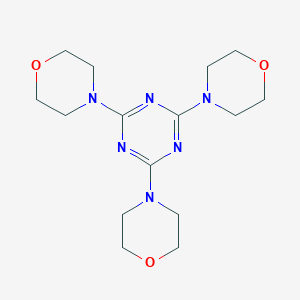
![(2S)-2-Amino-2-[(3S)-oxolan-3-yl]acetic acid](/img/structure/B174639.png)
